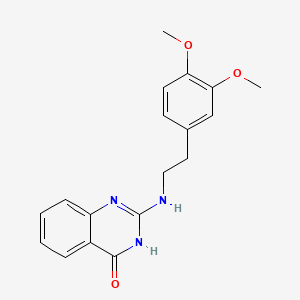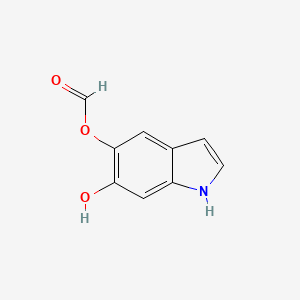![molecular formula C25H32O10 B12928708 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid is a complex organic compound known for its unique structure and properties. This compound belongs to the family of macrocyclic ethers, specifically crown ethers, which are known for their ability to form stable complexes with various cations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo-24-crown-8 with a suitable carboxylating agent under anhydrous conditions . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential to transport ions across biological membranes.
Medicine: Explored for its ability to act as a drug delivery agent due to its complexation properties.
Industry: Utilized in the development of sensors and separation processes for specific ions.
Mechanism of Action
The mechanism by which 6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid exerts its effects is primarily through its ability to form stable complexes with cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the macrocyclic ring. This complexation can facilitate the transport of ions across membranes or enhance the solubility of certain compounds .
Comparison with Similar Compounds
Similar Compounds
Dibenzo-18-crown-6: A smaller crown ether with similar complexation properties but different ion selectivity.
Dibenzo-30-crown-10: A larger crown ether with a higher affinity for larger cations.
Cryptands: Another class of macrocyclic compounds with similar complexation abilities but a more rigid structure.
Uniqueness
6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group, which enhances its ability to form complexes with a wide range of cations and provides additional functionalization possibilities .
Properties
Molecular Formula |
C25H32O10 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12(17),13,15,28,30-hexaene-14-carboxylic acid |
InChI |
InChI=1S/C25H32O10/c26-25(27)20-5-6-23-24(19-20)35-18-14-31-10-9-29-12-16-33-22-4-2-1-3-21(22)32-15-11-28-7-8-30-13-17-34-23/h1-6,19H,7-18H2,(H,26,27) |
InChI Key |
CKHMSLAWLMYHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=C(C=CC(=C3)C(=O)O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


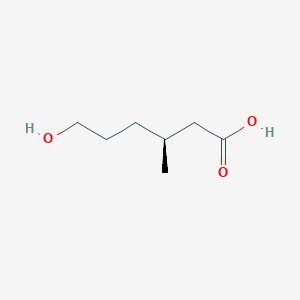
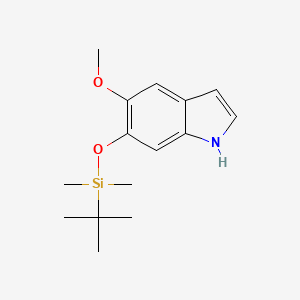
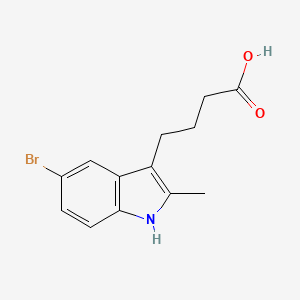
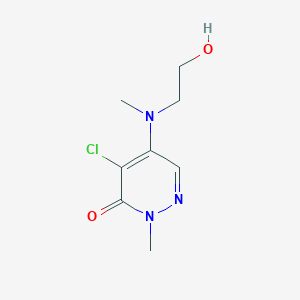

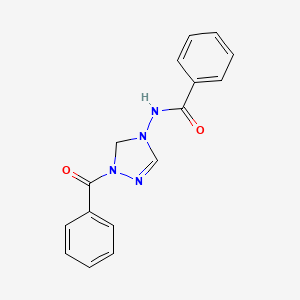
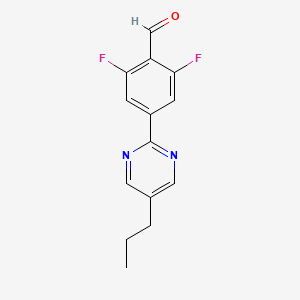
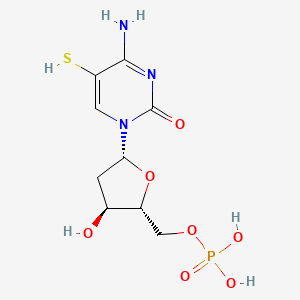
![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
